molecular formula C14H12O B15070092 2,4-Dimethylindeno[2,1-B]pyran CAS No. 62096-39-3

2,4-Dimethylindeno[2,1-B]pyran

Cat. No.: B15070092
CAS No.: 62096-39-3
M. Wt: 196.24 g/mol
InChI Key: OLZOWTUHBDWDHB-UHFFFAOYSA-N
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Description

2,4-Dimethylindeno[2,1-b]pyran is a fused polycyclic compound featuring an indene moiety fused to a pyran ring, with methyl groups at the 2- and 4-positions. Its structure confers unique electronic and steric properties, making it a subject of interest in photochromic materials, pharmaceuticals, and organic synthesis. The methyl substituents likely enhance thermal stability and modulate photophysical behavior compared to unsubstituted analogs .

Properties

CAS No.

62096-39-3

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2,4-dimethylindeno[2,1-b]pyran

InChI

InChI=1S/C14H12O/c1-9-7-10(2)15-13-8-11-5-3-4-6-12(11)14(9)13/h3-8H,1-2H3

InChI Key

OLZOWTUHBDWDHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3C=C2O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylindeno[2,1-B]pyran typically involves multicomponent reactions. One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable catalysis are often applied to scale up the synthesis of such compounds. This includes the use of reusable catalysts and environmentally friendly solvents to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

2,4-Dimethylindeno[2,1-B]pyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Accessibility: this compound can be synthesized via condensation reactions similar to naphthopyran derivatives (e.g., using malononitriles or benzylidenemalonates), though optimized conditions for regioselective methylation are required .

Structure-Activity Relationships: Methyl groups improve photochromic performance but may reduce antimicrobial efficacy compared to halogenated analogs. Hybrid derivatives (e.g., methyl + cyano groups) could balance these properties .

Thermodynamic Insights: Discrepancies in GAV highlight the need for experimental validation of thermochemical data for methyl-substituted indenopyrans .

Biological Activity

2,4-Dimethylindeno[2,1-b]pyran is a polycyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound features a fused indene and pyran ring system. Its molecular formula is C13H12OC_{13}H_{12}O, and it has a unique arrangement that contributes to its biological properties. The compound's synthesis typically involves cyclization reactions that form the indeno-pyran framework.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, in vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20G1 phase cell cycle arrest
A549 (Lung Cancer)18Inhibition of cell proliferation

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Studies show that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate signaling pathways involved in cell survival and apoptosis. For instance:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Regulation : It interferes with cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing permeability changes.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in preclinical models:

  • Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
    • Findings : Tumor growth was inhibited by approximately 50% over four weeks of treatment.
  • Antibacterial Efficacy : A study involving infected wounds treated with a topical formulation containing this compound showed improved healing rates and reduced bacterial load.
    • Findings : Wound closure was accelerated by an average of 30% compared to untreated controls.

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